molecular formula C16H15N3O4S B108051 Methyl piroxicam CAS No. 76780-03-5

Methyl piroxicam

Cat. No. B108051
CAS RN: 76780-03-5
M. Wt: 345.4 g/mol
InChI Key: JQZDWMTZAOWOEM-UHFFFAOYSA-N
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Description

Methyl piroxicam is a derivative of piroxicam, which is a non-steroidal anti-inflammatory drug (NSAID) commonly used for its anti-inflammatory properties. Piroxicam itself has been shown to be effective in reducing the number of intestinal tumors in rats when administered after exposure to N-methylnitrosourea (MNU), a carcinogenic compound . This suggests that piroxicam and its derivatives, like methyl piroxicam, may have potential in cancer prevention or treatment.

Synthesis Analysis

The synthesis of methyl piroxicam is not directly discussed in the provided papers. However, the metabolism of piroxicam has been studied, and it is known to undergo various metabolic reactions, including cyclodehydration, hydroxylation, amide hydrolysis, decarboxylation, ring contraction, and N-demethylation . These metabolic pathways could potentially be reversed or modified to synthesize methyl piroxicam or similar derivatives.

Molecular Structure Analysis

The molecular structure of piroxicam has been extensively studied, and its behavior in different environments has been characterized. For instance, the electrochemical oxidation behavior of piroxicam has been investigated, leading to the identification of oxidized compounds such as 2-{[(carboxycarbonyl)(methyl)amino]sulfonyl}benzoic acid and 2-aminopyridine . These studies provide insights into the molecular structure and reactivity of piroxicam, which would be relevant to understanding the structure of methyl piroxicam.

Chemical Reactions Analysis

Piroxicam's chemical reactions have been analyzed, particularly its electrooxidation mechanism. The study using cyclic voltammetry and other spectroscopic techniques has elucidated the products formed during the oxidation of piroxicam . This information is crucial for understanding how methyl piroxicam might react under similar conditions and what potential byproducts could be formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piroxicam have been inferred from its behavior in solution and its interaction with biological systems. For example, piroxicam's dynamics in solution, including its excited state intramolecular proton-transfer reaction and subsequent internal twisting motion, have been observed using femtosecond spectroscopy . Additionally, its effects on superoxide generation and leukotriene production by human blood mononuclear cells have been documented, indicating its biochemical interactions and potential anti-inflammatory mechanisms .

Scientific Research Applications

Cancer Research and Chemoprevention

Methyl piroxicam, a non-steroidal anti-inflammatory drug, has shown promise in cancer research. Studies have indicated its potential in reducing primary intestinal tumors in rats induced by carcinogens (Pollard & Luckert, 1984). Additionally, research suggests that piroxicam may be useful in the chemoprevention of cancers, including colon and urinary bladder malignancies (Earnet, Hixson, & Alberts, 1992).

Drug Delivery Systems

Innovations in drug delivery systems for methyl piroxicam have been explored. Studies have focused on polyurethane-based extended-release forms (Grigorieva, Zakashun, & Galatenko, 2007) and transdermal patches (Agrahari et al., 2019), enhancing its application and effectiveness.

CNS Drug Synthesis

Methyl piroxicam has been studied as a source for synthesizing central nervous system (CNS) acting drugs. Research suggests that chemical modification of piroxicam could yield new CNS stimulants and depressants, potentially benefiting both humans and animals (Saganuwan, 2017).

Combination Therapies

Combining methyl piroxicam with other treatments has shown effectiveness in certain conditions. For instance, combining it with cisplatin demonstrated marked tumor growth inhibition in mesothelioma models (Spugnini et al., 2006).

Chemical Modification Studies

Studies involving the chemical modification of piroxicam, like creating its bismuth complex, have been conducted to explore new therapeutic properties. This research has included characterizing the photoluminescent properties of the bismuth-piroxicam complex (Kanwal et al., 2018).

Drug Interactions and Effects

Research on methyl piroxicam has also delved into its interaction with other substances and its impact on biological systems. For example, the influence of cyclodextrin complexation on piroxicam gel formulations was investigated to enhance drug permeation and efficacy (Jug et al., 2005).

Safety And Hazards

The safety data sheet for Piroxicam indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It also indicates a possible risk of impaired fertility and harm to unborn child .

Future Directions

Several studies have proposed future directions for the use of Piroxicam and its derivatives . For instance, one study suggested the development of a Piroxicam nanosuspension to enhance the solubility and thereby the in vitro bioavailability of the drug . Another study proposed the synthesis of thermosensitive hydrogels for controlled drug delivery .

properties

IUPAC Name

4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZDWMTZAOWOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piroxicam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NY Khalil, KF Aldosari - Profiles of drug substances, excipients and related …, 2020 - Elsevier
Meloxicam, an oxicam derivative: 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2- benzothiazine-3-carboxamide 1,1-dioxide, is a nonsteroidal anti-inflammatory drug (NSAID). It is …
Number of citations: 44 www.sciencedirect.com
TJ Carty, JD Eskra, JG Lombardino, WW Hoffman - Prostaglandins, 1980 - Elsevier
The new non-steroidal antiinflammatory (NSAI) 2 agent, piroxicam [4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide], is a highly active inhibitor of …
Number of citations: 86 www.sciencedirect.com
FC Falkner, TM Twomey, AP Borger, D Garg… - Xenobiotica, 1990 - Taylor & Francis
… T oa 0 2 ml aliquot of plasma was added 0 5 ml of methanol containing075 pg of 6’methyl piroxicam (internal standard CP-16,460). The sample was mixed for 10s with a vortex mixer …
Number of citations: 19 www.tandfonline.com
K Takács-Novák, KY Tam - Journal of pharmaceutical and biomedical …, 2000 - Elsevier
… Quinazolone-3-CH 2 COOH, quinazolone-3-CH 2 COOCH 3 and O-methyl piroxicam and were synthesized at the Semmelweis University of Medicine, Institute of Pharmaceutical …
Number of citations: 105 www.sciencedirect.com
M Franco-Pérez, R Moya-Hernández… - The Journal of …, 2011 - ACS Publications
… For instance, the K a 12 of piroxicam has been deduced from the acidity constant of the o-methyl piroxicam, a piroxicam derivative. (9) Assuming that the electrostatic effects enhancing …
Number of citations: 10 pubs.acs.org
F Ferlenghi - 2019 - repository.unipr.it
… In this case, pyridinic pKa of ether analogue Omethyl piroxicam was measured spectrophotometrically and assumed equal to pk2 of the parent compound. Another example was …
Number of citations: 0 www.repository.unipr.it
S Bolvig, PE Hansen - Current Organic Chemistry, 2000 - ingentaconnect.com
Isotope effects on chemical shifts of intramolecularly hydrogen bonded systems are reviewed. The effects are conveniently divided into localized (intrinsic) and equilibrium isotope effects…
Number of citations: 80 www.ingentaconnect.com
FM Zanotto, RA Fernández, SA Dassie - Electrochimica Acta, 2017 - Elsevier
… Another similar example of pharmaceutical interest is O-methyl piroxicam, with p K a,HB + W = 2.72 and log ( K D,B ) = 2.07 [10] for which a similar approach can be employed (details …
Number of citations: 9 www.sciencedirect.com
F Reymond, PF Brevet, PA Carrupt, H Girault - Journal of Electroanalytical …, 1997 - Elsevier
General equations to model cyclic voltammetric experiments at a large ITIES are presented for multiple ion transfer. A method of integration of the mass balance equations is exposed …
Number of citations: 45 www.sciencedirect.com

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